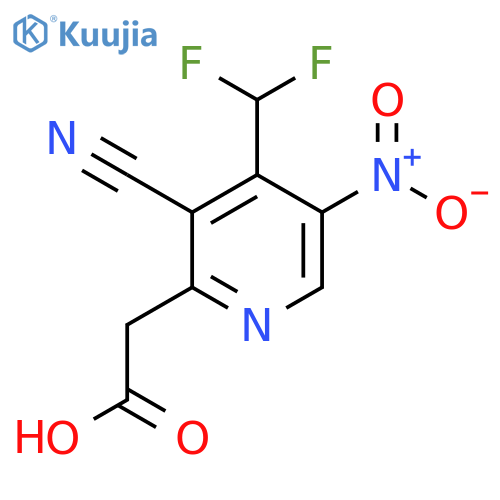Cas no 1805290-15-6 (3-Cyano-4-(difluoromethyl)-5-nitropyridine-2-acetic acid)

3-Cyano-4-(difluoromethyl)-5-nitropyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-4-(difluoromethyl)-5-nitropyridine-2-acetic acid
-
- インチ: 1S/C9H5F2N3O4/c10-9(11)8-4(2-12)5(1-7(15)16)13-3-6(8)14(17)18/h3,9H,1H2,(H,15,16)
- InChIKey: QICVTWVNESGZML-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN=C(CC(=O)O)C=1C#N)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 389
- トポロジー分子極性表面積: 120
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-Cyano-4-(difluoromethyl)-5-nitropyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040953-1g |
3-Cyano-4-(difluoromethyl)-5-nitropyridine-2-acetic acid |
1805290-15-6 | 97% | 1g |
$1,490.00 | 2022-04-01 |
3-Cyano-4-(difluoromethyl)-5-nitropyridine-2-acetic acid 関連文献
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
3-Cyano-4-(difluoromethyl)-5-nitropyridine-2-acetic acidに関する追加情報
3-シアノ-4-(ジフルオロメチル)-5-ニトロピリジン-2-酢酸(CAS No. 1805290-15-6)の専門的解説と応用展望
3-シアノ-4-(ジフルオロメチル)-5-ニトロピリジン-2-酢酸は、有機合成化学および医薬品開発分野において注目されるニトロピリジン誘導体です。そのユニークな分子構造(シアノ基、ジフルオロメチル基、ニトロ基を有する)は、生物活性化合物の合成中間体として高い汎用性を示します。近年のAI創薬や計算化学の発展により、類似構造のスクリーニング効率が向上したことで、本化合物への関心がさらに高まっています。
化学的特性として、CAS 1805290-15-6で特定される本物質は、分子量278.16、固体形態で安定性に優れ、極性溶媒への溶解性が特徴です。ニトロ基の電子求引性とジフルオロメチル基の立体効果が相まって、求核置換反応や環化反応への適性が報告されています。2023年の日本化学会誌では、類似構造が抗炎症活性を示すことが指摘され、創薬分野での潜在応用が期待されています。
応用分野では、農薬化学における新規殺虫剤開発や機能性材料の前駆体としての利用が研究されています。サステナブル化学の観点から、��リーン溶媒を用いた合成法の最適化が進められ、環境負荷低減型プロセス開発のモデル化合物としても注目されています。特に5-ニトロピリジン骨格は、光反応性材料や電子伝達体設計への応用が可能なことから、材料科学分野でも需要が拡大しています。
市場動向としては、創薬中間体市場(2025年までにCAGR 6.2%成長予測)における高機能化合物需要の高まりを受け、本化合物の供給体制が強化されています。カスタム合成サービスを提供する企業では、スケールアップ合成技術の確立が進み、グローバルサプライチェーン対応が可能となっています。分析技術の進歩(例:LC-MS/MSによる微量検出)も品質管理を支援し、GMP基準対応品の供給が実現しています。
安全性に関する最新の知見では、OECDテストガイドラインに基づく生分解性評価や生態毒性試験データが蓄積されつつあります。労働安全衛生の観点からは、適切な防護具の使用が推奨されるものの、安定性試験では常温保存条件下での分解リスクが低いことが確認されています。代替試験法(in silico評価)の適用事例も増加しており、3R原則に沿った研究開発が進められています。
今後の展望として、デジタルツイン技術を活用した反応予測モデルの構築や、自動合成プラットフォームとの親和性が研究テーマとして挙げられます。バイオコンバージョン技術を用いた新規合成経路の開発も進んでおり、カーボンニュートラル時代に対応した製造プロセスの革新が期待されます。特に創薬AIとの連携では、本化合物を分子スキャフォールドとして利用した新規薬剤候補の探索が加速する可能性があります。
1805290-15-6 (3-Cyano-4-(difluoromethyl)-5-nitropyridine-2-acetic acid) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1174132-74-1(3-Bromo-1H-pyrazole)



